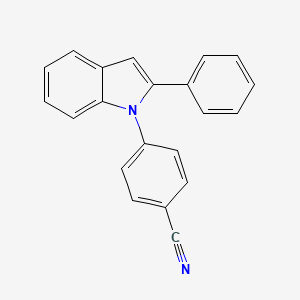
Benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-(2-phenyl-1H-indol-1-yl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound features a benzonitrile group attached to a phenyl-indole moiety, making it a valuable molecule for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring.
Industrial Production Methods
Industrial production of indole derivatives can involve various methods, including catalytic hydrogenation, cyclization reactions, and the use of hypervalent iodine reagents for regiodivergent synthesis . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-, undergoes several types of chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form various products, such as indole-3-acetic acid.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-, has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives exhibit antiviral, anticancer, and antimicrobial activities.
Medicine: Potential therapeutic agents for treating diseases such as cancer and viral infections.
Industry: Used in the production of dyes, pigments, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-, involves its interaction with various molecular targets and pathways. Indole derivatives often bind to multiple receptors, influencing biological processes such as cell signaling, apoptosis, and enzyme inhibition . The specific pathways and targets depend on the functional groups present on the indole ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness
Benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzonitrile group with a phenyl-indole moiety makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
741709-22-8 |
|---|---|
Molekularformel |
C21H14N2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
4-(2-phenylindol-1-yl)benzonitrile |
InChI |
InChI=1S/C21H14N2/c22-15-16-10-12-19(13-11-16)23-20-9-5-4-8-18(20)14-21(23)17-6-2-1-3-7-17/h1-14H |
InChI-Schlüssel |
DJDGNJPIBXPTMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


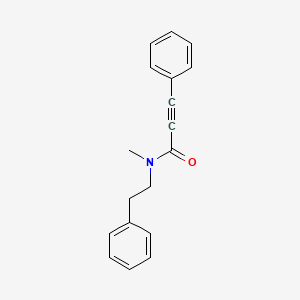
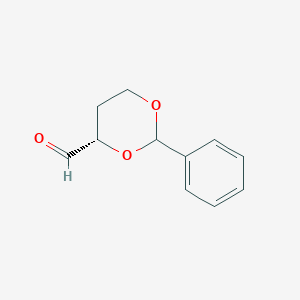
![(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride](/img/structure/B14233301.png)
![1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B14233303.png)
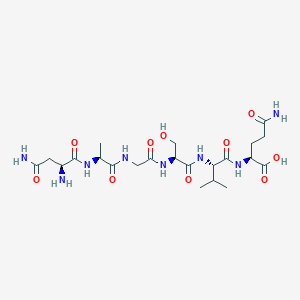
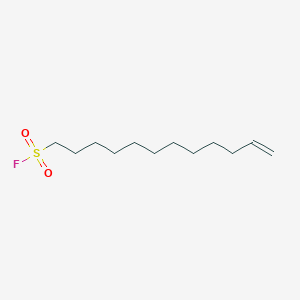
![6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline](/img/structure/B14233324.png)
![3-([1,1'-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole](/img/structure/B14233329.png)
![2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14233337.png)
![5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one](/img/structure/B14233361.png)
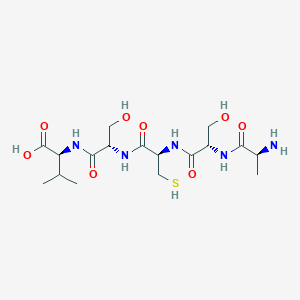
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
